molecular formula C9H17NO2S B13164022 6,6-Dimethylbicyclo[3.1.1]heptane-2-sulfonamide

6,6-Dimethylbicyclo[3.1.1]heptane-2-sulfonamide

Cat. No.: B13164022
M. Wt: 203.30 g/mol
InChI Key: ZLBKRNMJLKZDRM-UHFFFAOYSA-N
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Description

6,6-Dimethylbicyclo[311]heptane-2-sulfonamide is a bicyclic compound characterized by its unique structure, which includes a sulfonamide group attached to a bicyclo[311]heptane framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6-Dimethylbicyclo[3.1.1]heptane-2-sulfonamide typically involves the following steps:

    Formation of the Bicyclic Framework: The bicyclo[3.1.1]heptane structure can be synthesized through a Diels-Alder reaction between a suitable diene and dienophile.

    Introduction of the Sulfonamide Group: The sulfonamide group can be introduced by reacting the bicyclic compound with a sulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6,6-Dimethylbicyclo[3.1.1]heptane-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted sulfonamides.

Scientific Research Applications

6,6-Dimethylbicyclo[3.1.1]heptane-2-sulfonamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting sulfonamide-sensitive enzymes.

    Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific properties.

    Biological Studies: It can be used to study the interactions of sulfonamide groups with biological molecules.

Mechanism of Action

The mechanism of action of 6,6-Dimethylbicyclo[3.1.1]heptane-2-sulfonamide involves its interaction with molecular targets such as enzymes. The sulfonamide group can inhibit enzyme activity by mimicking the natural substrate, thereby blocking the active site. This inhibition can affect various biochemical pathways, making the compound useful in drug development.

Comparison with Similar Compounds

Similar Compounds

  • 6,6-Dimethylbicyclo[3.1.1]heptane-2-methanol
  • 6,6-Dimethylbicyclo[3.1.1]heptane-2-carboxaldehyde
  • 6,6-Dimethylbicyclo[3.1.1]heptane-2-ethanol

Uniqueness

6,6-Dimethylbicyclo[3.1.1]heptane-2-sulfonamide is unique due to the presence of the sulfonamide group, which imparts distinct chemical and biological properties. This makes it different from other similar compounds that may have different functional groups, such as alcohols or aldehydes.

Properties

Molecular Formula

C9H17NO2S

Molecular Weight

203.30 g/mol

IUPAC Name

6,6-dimethylbicyclo[3.1.1]heptane-2-sulfonamide

InChI

InChI=1S/C9H17NO2S/c1-9(2)6-3-4-8(7(9)5-6)13(10,11)12/h6-8H,3-5H2,1-2H3,(H2,10,11,12)

InChI Key

ZLBKRNMJLKZDRM-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CCC(C1C2)S(=O)(=O)N)C

Origin of Product

United States

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